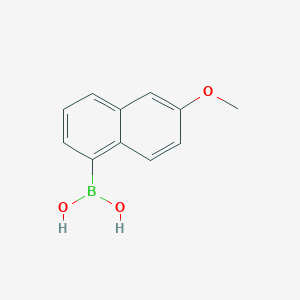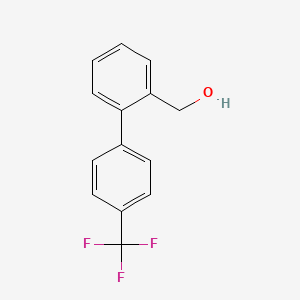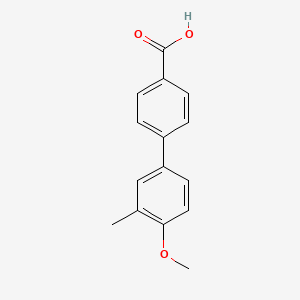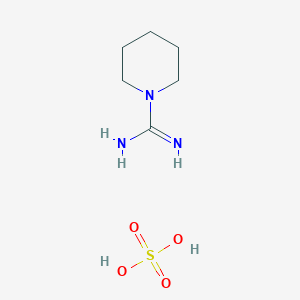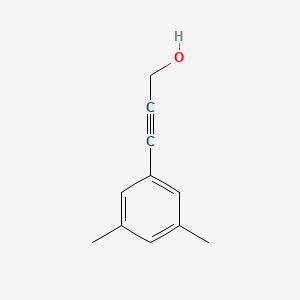
3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%
Overview
Description
3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-DMPP-2-ol) is a synthetic compound that is used in a variety of scientific applications. 3-DMPP-2-ol is a versatile compound that can be used in a variety of laboratory experiments and scientific research. It has been used to synthesize a range of compounds, as well as for biochemical and physiological studies.
Scientific Research Applications
Chiral Separation in Liquid Chromatography
Compounds similar to “3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol” have been used in the chiral separation of imino-hesperetin compounds in liquid chromatography . The carbon chain length of these compounds can greatly impact the resolution of the derivatives .
Catalyst for Heck Reactions
The compound could potentially be used as a catalyst for Heck reactions. Heck reactions are a type of carbon-carbon coupling reaction, commonly used in the synthesis of organic molecules . The use of palladium-catalyzed Heck reactions has become an indispensable tool in organic synthesis .
Pharmaceutical Applications
Given the structural similarity to flavonoids, this compound could potentially have various pharmacological effects. Flavonoids extracted from citrus fruits have been used in traditional Chinese medicine for the treatment of colds, stomachaches, and coughs . They have also been found to reduce neuronal cell death through antioxidant properties .
Alzheimer’s Disease Prevention
The compound could potentially be used in the prevention of Alzheimer’s disease. Flavonoids, which are structurally similar, have been found to possess potential preventive effects against Alzheimer’s disease progression .
Anti-inflammatory Properties
The compound could potentially have anti-inflammatory properties. Flavonoids have been found to possess anti-inflammatory properties .
Cancer Prevention
The compound could potentially be used in the prevention of cancer. Flavonoids have been found to possess properties that could prevent cancer .
properties
IUPAC Name |
3-(3,5-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFULTQAPOJNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)prop-2-yn-1-ol | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)
![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)

